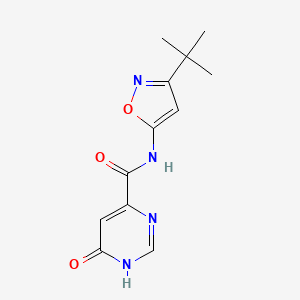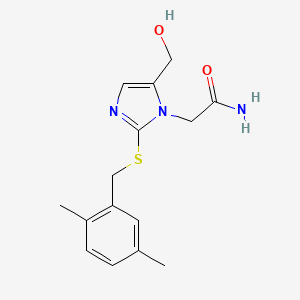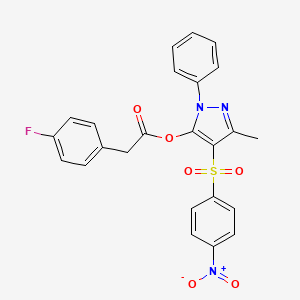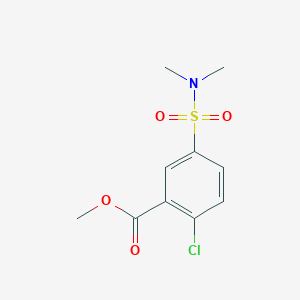![molecular formula C21H23NO5S B2408277 8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one CAS No. 1008979-32-5](/img/structure/B2408277.png)
8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one is a synthetic compound featuring a complex structure with potential applications in various scientific fields. The presence of methoxy, dimethyl, and tosyl groups within its molecular framework suggests diverse reactivity and utility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one typically involves a multi-step process:
Formation of the benzo[g][1,3]oxazocin core: : A cyclization reaction that incorporates appropriate precursors such as methoxy, dimethyl, and tosyl derivatives.
Reaction Conditions
Temperature: : Moderate to high temperatures (60-120°C) to facilitate cyclization.
Solvents: : Commonly used solvents include dichloromethane, toluene, or ethanol.
Catalysts: : Acid or base catalysts to promote the formation of the oxazocin ring.
Industrial Production Methods
Industrial methods often leverage high-efficiency catalytic systems and continuous flow reactors to optimize yield and purity. Parameters such as reaction time, pressure, and solvent recycling are meticulously controlled to ensure large-scale synthesis viability.
Chemical Reactions Analysis
Types of Reactions It Undergoes
Oxidation
Reagents: : Potassium permanganate (KMnO4), Chromium trioxide (CrO3).
Conditions: : Acidic or neutral aqueous solutions.
Products: : Oxidized derivatives retaining the core oxazocin structure.
Reduction
Reagents: : Lithium aluminium hydride (LiAlH4), Sodium borohydride (NaBH4).
Conditions: : Inert atmosphere, typically under nitrogen or argon.
Products: : Reduced amine derivatives.
Substitution
Reagents: : Halogenating agents (e.g., N-bromosuccinimide, N-chlorosuccinimide).
Conditions: : Halogenation typically occurs at specific sites on the benzo[g][1,3]oxazocin ring.
Products: : Substituted products maintaining the integrity of the original compound.
Scientific Research Applications
8-Methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one has significant research implications in several domains:
Chemistry
Exploring new synthetic methodologies, studying reaction mechanisms.
Biology
Potential interactions with biological macromolecules, enzymatic pathways.
Medicine
Investigating pharmacological activities, including potential therapeutic applications.
Industry
Usage in the synthesis of advanced materials, specialty chemicals.
Mechanism of Action
The compound's mechanism of action is predicated on its ability to interact with various molecular targets:
Molecular Targets: : Enzyme inhibition, receptor modulation.
Pathways Involved: : Signaling pathways that regulate cellular functions.
Comparison with Similar Compounds
Compared to other oxazocin derivatives, 8-methoxy-2,3-dimethyl-5-tosyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one stands out due to its unique substitution pattern, which confers distinct chemical and biological properties.
Similar Compounds
2,3-Dimethylbenzo[g][1,3]oxazocin derivatives: .
5,6-Dihydro-2H-2,6-methanobenzo[g][1,3]oxazocin-4(3H)-one analogs: .
Methoxy-substituted benzo[g][1,3]oxazocins: .
Properties
IUPAC Name |
4-methoxy-9,10-dimethyl-12-(4-methylphenyl)sulfonyl-8-oxa-10-azatricyclo[7.3.1.02,7]trideca-2(7),3,5-trien-11-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO5S/c1-13-5-8-15(9-6-13)28(24,25)19-17-12-21(2,22(3)20(19)23)27-18-10-7-14(26-4)11-16(17)18/h5-11,17,19H,12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTJMAPIREAQVAV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2C3CC(N(C2=O)C)(OC4=C3C=C(C=C4)OC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-N-[3-(3,4-dihydro-1H-isoquinolin-2-yl)propyl]propanamide](/img/structure/B2408198.png)
![N-cyclohexyl-2-[[2-(4-fluorophenyl)-4-(4-methylphenyl)sulfonyl-1,3-oxazol-5-yl]sulfanyl]acetamide](/img/structure/B2408200.png)
![5-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-6-phenyl-3(2H)-pyridazinone](/img/structure/B2408201.png)
![Methyl 6-tert-butyl-2-[(pyridin-3-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B2408203.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride](/img/structure/B2408205.png)
![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1-(4-fluorophenyl)-4-propoxy-1H-pyrazole-3-carboxamide](/img/structure/B2408206.png)


![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2,3-dimethoxybenzamide](/img/structure/B2408213.png)
![2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2408214.png)
![2-(3,4-DIMETHOXYPHENYL)-N-[2-(FURAN-3-YL)ETHYL]ACETAMIDE](/img/structure/B2408215.png)
![(2Z)-2-{[(3,5-dimethylphenyl)amino]methylidene}-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B2408216.png)

